

Application Notes and Protocols for Flow Cytometry Analysis Following SAHM1 Treatment

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Compound of Interest

Compound Name: SAHM1

Cat. No.: B10858030

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Introduction

SAHM1, a stapled alpha-helical peptide derived from Mastermind-like 1 (MAML1), is a potent and specific inhibitor of the Notch signaling pathway.[1] The Notch pathway is a critical regulator of cell fate decisions, proliferation, differentiation, and apoptosis.[2][3] Dysregulation of Notch signaling is implicated in various diseases, including T-cell acute lymphoblastic leukemia (T-ALL) and other cancers.[4] **SAHM1** acts by disrupting the formation of the Notch transcriptional activation complex, thereby preventing the expression of Notch target genes. This inhibitory action leads to anti-proliferative effects and the induction of apoptosis in Notch-dependent cancer cells.

Flow cytometry is an indispensable tool for elucidating the cellular effects of therapeutic compounds like **SAHM1**. This document provides detailed protocols for analyzing apoptosis and cell cycle distribution in cells treated with **SAHM1**, enabling researchers to quantify its cytostatic and cytotoxic effects.

Principle of the Assays

Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, staining the cellular DNA. Dual staining with Annexin V and PI allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

The progression of cells through the cell cycle (G0/G1, S, and G2/M phases) is characterized by changes in their DNA content. PI stoichiometrically binds to DNA, and the resulting fluorescence intensity is directly proportional to the amount of DNA in a cell. By fixing cells to permeabilize their membranes and treating them with RNase to prevent PI binding to RNA, flow cytometry can be used to generate a histogram of DNA content, allowing for the quantification of the percentage of cells in each phase of the cell cycle. Inhibition of the Notch pathway by **SAHM1** is expected to cause a G1 cell cycle arrest in susceptible cell lines, as Notch signaling is known to promote the G1/S transition.

Data Presentation

The following tables summarize hypothetical quantitative data from flow cytometry analysis of a T-ALL cell line (e.g., KOPT-K1) treated with **SAHM1** for 48 hours.

Table 1: Apoptosis Analysis of T-ALL Cells Treated with **SAHM1**

SAHM1 Concentration (μM)	% Live Cells (Annexin V-/PI-)	% Early Apoptotic Cells (Annexin V+/PI-)	% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)	% Necrotic Cells (Annexin V-/PI+)
0 (Vehicle)	95.2 ± 2.1	2.5 ± 0.8	1.8 ± 0.5	0.5 ± 0.2
5	80.1 ± 3.5	12.3 ± 1.5	6.5 ± 1.1	1.1 ± 0.4
10	65.7 ± 4.2	22.8 ± 2.3	10.1 ± 1.8	1.4 ± 0.6
20	40.3 ± 5.1	45.6 ± 3.9	12.5 ± 2.0	1.6 ± 0.7

Data are represented as mean ± standard deviation from three independent experiments.

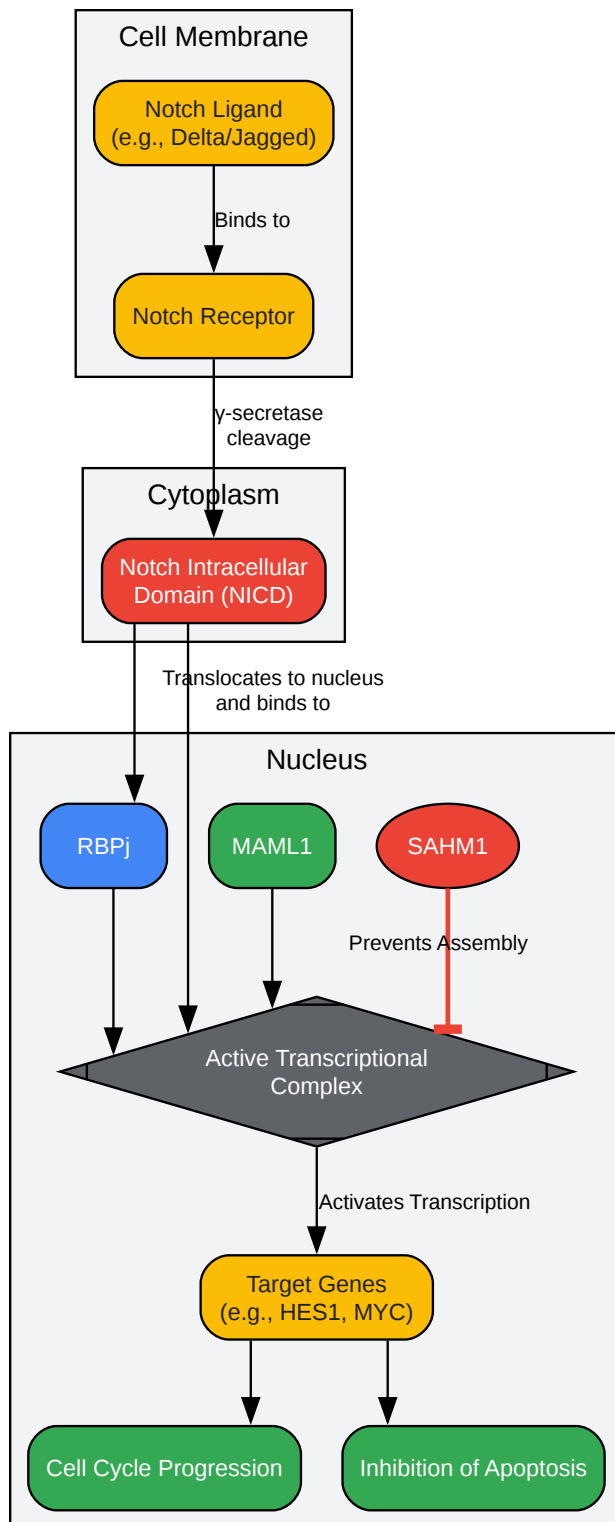
Table 2: Cell Cycle Analysis of T-ALL Cells Treated with **SAHM1**

SAHM1 Concentration (μM)	% G0/G1 Phase	% S Phase	% G2/M Phase	% Sub-G1 (Apoptotic)
0 (Vehicle)	45.3 ± 2.8	35.1 ± 2.2	19.6 ± 1.9	1.5 ± 0.4
5	58.9 ± 3.1	25.4 ± 1.8	15.7 ± 1.5	5.8 ± 1.0
10	68.2 ± 3.9	18.1 ± 1.5	13.7 ± 1.3	12.4 ± 1.8
20	75.6 ± 4.5	9.8 ± 1.1	4.6 ± 0.9	25.9 ± 3.1

Data are represented as mean ± standard deviation from three independent experiments.

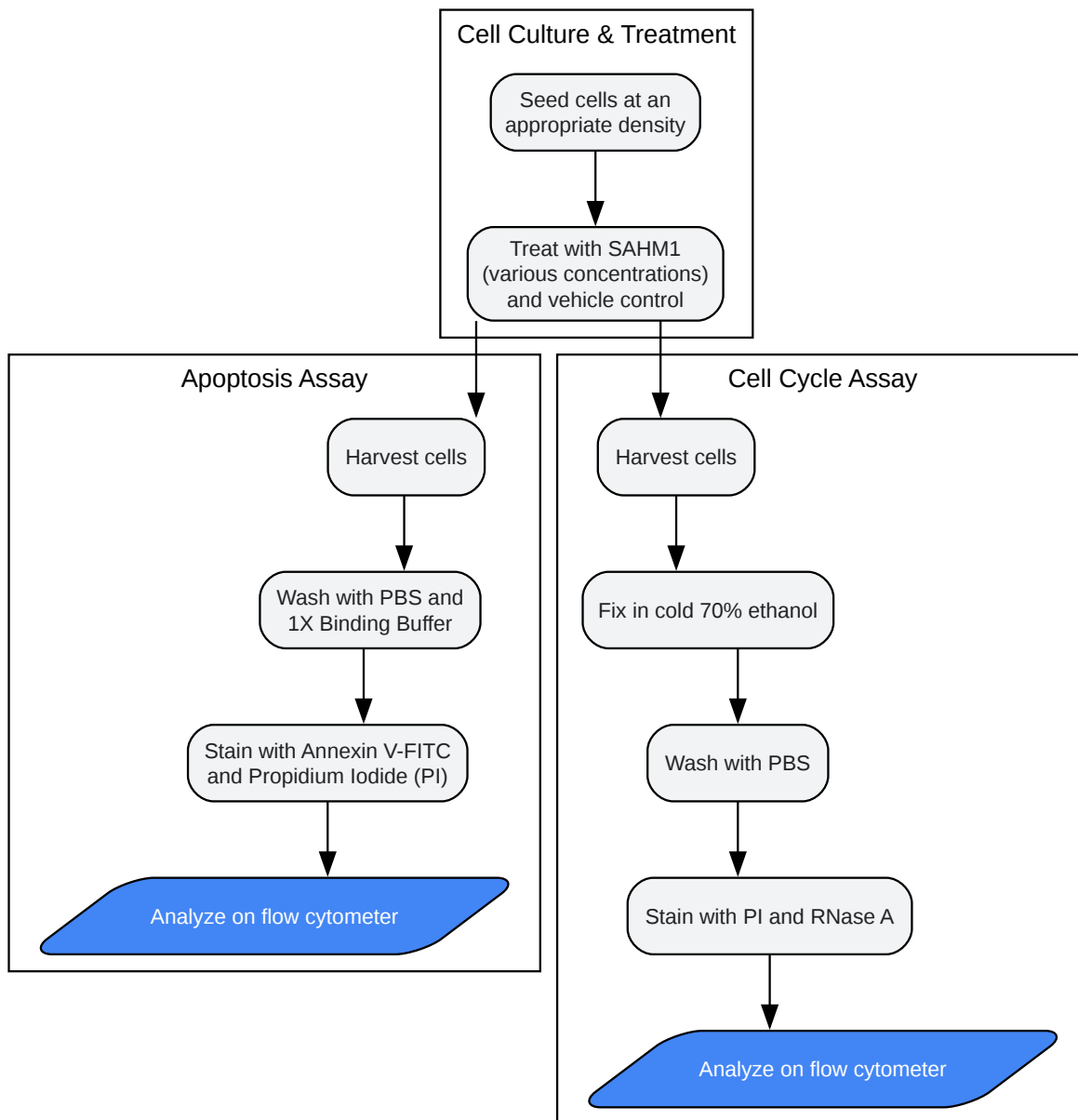
Mandatory Visualizations

SAHM1 Mechanism of Action

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SAHM1 Signaling Pathway

Experimental Workflow for Flow Cytometry Analysis

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Flow Cytometry Experimental Workflow

Experimental Protocols

Protocol 1: Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

This protocol is designed for the quantitative analysis of apoptosis induction by **SAHM1**.

Materials:

- Cell line of interest (e.g., T-ALL cell line)
- Complete cell culture medium
- **SAHM1** (dissolved in an appropriate solvent, e.g., water or DMSO)
- Vehicle control (same solvent as **SAHM1**)
- Phosphate-Buffered Saline (PBS), cold
- Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and 10X Binding Buffer)
- Flow cytometry tubes
- Flow cytometer

Procedure:

- **Cell Seeding:** Seed cells in 6-well plates at a density that allows for logarithmic growth during the experiment (e.g., 0.5×10^6 cells/mL for suspension cells). Allow cells to acclimate for 24 hours.
- **Drug Treatment:** Treat cells with increasing concentrations of **SAHM1** (e.g., 0, 5, 10, 20 μ M) and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
- **Cell Harvesting:**
 - **Suspension cells:** Collect cells directly into centrifuge tubes.

- Adherent cells: Gently aspirate the medium, wash once with PBS, and detach cells using a non-enzymatic cell dissociation solution. Collect cells in a centrifuge tube.
- Washing: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cells once with cold PBS.
- Staining: a. Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. b. Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1×10^6 cells/mL. c. Transfer 100 μ L of the cell suspension (1×10^5 cells) to a flow cytometry tube. d. Add 5 μ L of Annexin V-FITC and 5 μ L of PI to the cell suspension. e. Gently vortex and incubate for 15 minutes at room temperature in the dark.
- Flow Cytometry Analysis: a. Add 400 μ L of 1X Binding Buffer to each tube immediately before analysis. b. Analyze the stained cells on a flow cytometer within one hour. c. Use appropriate laser and filter settings for the chosen fluorochromes (e.g., FITC and PI). d. Acquire data for at least 10,000 events per sample.
- Data Analysis: a. Create a dot plot of PI (y-axis) versus Annexin V-FITC (x-axis). b. Set up quadrants to distinguish between the following populations:
 - Live cells: Annexin V- / PI- (lower-left quadrant)
 - Early apoptotic cells: Annexin V+ / PI- (lower-right quadrant)
 - Late apoptotic/necrotic cells: Annexin V+ / PI+ (upper-right quadrant)
 - Necrotic cells: Annexin V- / PI+ (upper-left quadrant)c. Quantify the percentage of cells in each quadrant for each treatment condition.

Protocol 2: Analysis of Cell Cycle Distribution by Propidium Iodide (PI) Staining

This protocol allows for the quantification of cells in different phases of the cell cycle and the detection of an apoptotic sub-G1 peak.

Materials:

- Cell line of interest
- Complete cell culture medium

- **SAHM1**

- Vehicle control
- Phosphate-Buffered Saline (PBS), cold
- 70% Ethanol, cold (-20°C)
- PI/RNase A Staining Buffer
- Flow cytometry tubes
- Flow cytometer

Procedure:

- Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
- Cell Harvesting: Harvest cells as described in step 3 of Protocol 1.
- Washing: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cells once with cold PBS.
- Fixation: a. Resuspend the cell pellet in 500 µL of cold PBS. b. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to the cell suspension. c. Incubate the cells on ice for at least 30 minutes or at -20°C for at least 2 hours for fixation. Cells can be stored at -20°C for several weeks.
- Washing: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the cells once with cold PBS.
- Staining: a. Resuspend the cell pellet in 500 µL of PI/RNase A Staining Buffer. b. Incubate the cells in the dark at room temperature for 30 minutes.
- Flow Cytometry Analysis: a. Analyze the stained cells on a flow cytometer. b. Use a low flow rate to ensure accurate DNA content measurement. c. Acquire data for at least 20,000 events per sample.

- Data Analysis: a. Generate a histogram of PI fluorescence intensity. b. Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases. c. Quantify the sub-G1 peak, which represents apoptotic cells with fragmented DNA.

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